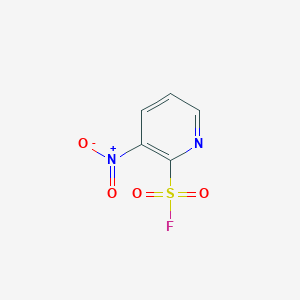

3-硝基吡啶-2-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Nitropyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1955493-45-4 . It has a molecular weight of 206.15 .

Synthesis Analysis

The synthesis of 3-Nitropyridine-2-sulfonyl fluoride involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis

The molecular structure of 3-Nitropyridine-2-sulfonyl fluoride consists of a pyridine ring with a nitro group at the 3-position and a sulfonyl fluoride group at the 2-position .Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

3-Nitropyridine-2-sulfonyl fluoride has a molecular weight of 206.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

- Application : Researchers use NP-SF to introduce fluorine atoms into pyridine rings, creating novel compounds with diverse properties. These fluorinated pyridines often find applications in medicinal chemistry, agrochemicals, and materials science .

- Application : NP-SF participates in SuFEx reactions due to its unique organosulfur fluoride properties. Researchers leverage SuFEx linkers for diverse chemical transformations, including bioconjugation, drug discovery, and materials synthesis .

- Application : Researchers explore modifications of NP-SF to design potent antibacterial agents. The presence of the sulfonyl fluoride group may enhance bioactivity against specific bacterial strains .

- Application : NP-SF can be used to develop selective probes for studying enzyme activity, protein labeling, and cellular processes. Its reactivity with nucleophiles allows targeted labeling of specific biomolecules .

- Application : Researchers incorporate NP-SF-derived molecules into polymers, coatings, and functional materials. These materials may display improved solubility, stability, or optical properties .

- Application : NP-SF can serve as a building block for constructing pharmacophores. Medicinal chemists explore its incorporation into drug candidates to enhance binding affinity or selectivity .

Fluorinated Pyridine Synthesis

SuFEx Chemistry

Antibacterial Agents

Chemical Biology Probes

Materials Science

Pharmacophore Design

安全和危害

未来方向

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests that 3-Nitropyridine-2-sulfonyl fluoride and similar compounds may have promising future applications in these fields.

作用机制

Target of Action

It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity .

Biochemical Pathways

Fluoropyridines have been noted for their potential as imaging agents for various biological applications .

属性

IUPAC Name |

3-nitropyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O4S/c6-13(11,12)5-4(8(9)10)2-1-3-7-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTACLUZSYMJXFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitropyridine-2-sulfonyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-ethoxyphenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2773723.png)

![5-(4-Ethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2773724.png)

![2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2773725.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773735.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773738.png)